4,6-Dimethoxy-2-phenylquinoline

Beschreibung

BenchChem offers high-quality 4,6-Dimethoxy-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

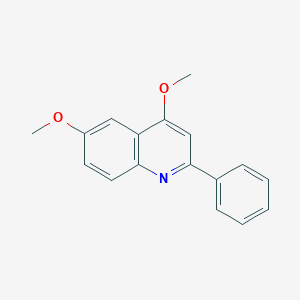

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethoxy-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOJTZHLOWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356561 | |

| Record name | 4,6-dimethoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22680-65-5 | |

| Record name | 4,6-dimethoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethoxy-2-phenylquinoline chemical structure and properties

An In-depth Technical Guide to 4,6-Dimethoxy-2-phenylquinoline

Introduction

The quinoline scaffold is a nitrogen-containing heterocyclic aromatic compound that stands as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives form the core of numerous natural products and synthetic therapeutic agents, exhibiting a vast spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] Within this critical class of compounds, 4,6-Dimethoxy-2-phenylquinoline represents a molecule of significant interest. Its structure combines the foundational quinoline core with a phenyl substitution at the 2-position, a feature often associated with potent biological activity, and two methoxy groups at the 4- and 6-positions. These methoxy groups can critically influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a comprehensive technical overview of 4,6-Dimethoxy-2-phenylquinoline, detailing its chemical structure, properties, synthesis, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and understand its physical properties. These data are crucial for sourcing, synthesis, and formulation.

Chemical Structure and Identifiers

The structure of 4,6-Dimethoxy-2-phenylquinoline consists of a quinoline ring system with methoxy (-OCH₃) groups attached to carbons 4 and 6, and a phenyl (-C₆H₅) group attached to carbon 2.

Caption: Generalized Friedländer synthesis workflow for the target molecule.

Spectroscopic Characterization

Structural confirmation relies on a combination of modern spectroscopic techniques. Based on data from closely related analogs, the expected spectral features are as follows. [6][7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Two distinct singlets, each integrating to 3 protons, would appear in the upfield region (typically δ 3.9-4.1 ppm) corresponding to the two non-equivalent methoxy groups. The aromatic region (δ 7.0-8.5 ppm) would show a complex pattern of signals. The protons of the phenyl group would appear as multiplets, while the protons on the quinoline core would show characteristic doublet and singlet signals, with their specific chemical shifts influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 17 distinct carbon signals. The methoxy carbons would appear around δ 55-56 ppm. [7]The spectrum would also show signals for the quaternary carbons and the CH carbons of the aromatic rings, with chemical shifts consistent with a substituted quinoline structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₅NO₂). The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 266.11.

-

Infrared (IR) Spectroscopy: The IR spectrum would display key absorption bands confirming the functional groups present. [8]Characteristic peaks would include C-H stretching for the aromatic and methyl protons (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic core (~1500-1650 cm⁻¹), and strong C-O stretching bands for the methoxy groups (~1030-1250 cm⁻¹). [8]

Potential Applications in Drug Development

The quinoline scaffold is a cornerstone in the development of therapeutics, and the specific substitutions on 4,6-Dimethoxy-2-phenylquinoline suggest a strong potential for biological activity.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, disruption of tubulin polymerization, and modulation of critical signaling kinases. [1][3]Diaryl-substituted quinolines, in particular, are noted for their antiproliferative effects. [7]The 2-phenyl substitution on the target molecule fits this profile. Furthermore, methoxy substitutions are common in anticancer agents, where they can enhance binding to biological targets and improve pharmacokinetic properties. For instance, the dimethoxyquinoline scaffold is a known inhibitor of enzymes like c-Met, a tyrosine kinase implicated in cancer progression. [1] Table 3: Biological Activities of Related Quinoline Scaffolds

| Quinoline Type | Biological Activity | Mechanism of Action | Source |

|---|---|---|---|

| 2-Aryl-4-alkoxyquinolines | Anticancer (Colon, Leukemia, Melanoma) | Topoisomerase I inhibition | [3] |

| 2,4-Diarylquinolines | Anticancer, Antifungal, Antiviral | Multiple/Varies with substitution | [7] |

| 4-Anilinoquinolines | Anticancer | Tyrosine kinase inhibition (e.g., c-Met, EGFR) | [1][9] |

| 4-Quinolones | Antimitotic | Inhibition of microtubule polymerization | [10]|

Other Potential Therapeutic Areas

Beyond oncology, the quinoline core is associated with a wide range of bioactivities. These include antimalarial, antibacterial, antifungal, and anti-inflammatory actions. [4][5]The specific activity of 4,6-Dimethoxy-2-phenylquinoline would need to be determined through systematic biological screening, but its structural features make it a compelling candidate for evaluation across these therapeutic areas.

Experimental Protocol: In Vitro Cytotoxicity Screening

To provide a self-validating system for assessing potential anticancer activity, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay, as used by the National Cancer Institute (NCI), is a reliable method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content. [3]

Step-by-Step SRB Assay Protocol

-

Cell Plating: Seed human cancer cells (e.g., HCT-116 colon cancer cells) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 4,6-Dimethoxy-2-phenylquinoline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO diluted to the highest concentration used).

-

Cell Treatment: Remove the medium from the plates and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: Following incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Shake the plates for 5-10 minutes on a plate shaker and measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) value for the compound.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

4,6-Dimethoxy-2-phenylquinoline is a structurally intriguing member of the pharmacologically significant quinoline family. Its combination of a 2-phenyl group and dimethoxy substitutions on the core ring system makes it a prime candidate for investigation in drug discovery, particularly in the field of oncology. This guide has outlined its fundamental chemical properties, a plausible synthetic strategy, and its potential applications based on established knowledge of related compounds. The provided experimental protocol for cytotoxicity screening offers a robust starting point for its biological evaluation. Further research, including definitive synthesis, full spectroscopic characterization, and broad biological screening, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

-

Matrix Fine Chemicals. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5. [Online] Available at: [Link]

-

BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline | 22680-65-5. [Online] Available at: [Link]

-

BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline | C17H15NO2. [Online] Available at: [Link]

-

Supporting Information for catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. [Online] Available at: [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Online] Available at: [Link]

-

PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Online] Available at: [Link]

-

BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline suppliers and producers. [Online] Available at: [Link]

- Google Patents. CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.

-

PMC. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Online] Available at: [Link]

-

ResearchGate. Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. [Online] Available at: [Link]

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Online] Available at: [Link]

-

PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. [Online] Available at: [Link]

-

MDPI. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. [Online] Available at: [Link]

-

MDPI. 9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-t[11][12]hiazino[3,4-a]isoquinoline-1-carboxylic Acid. [Online] Available at: [Link]

-

PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. [Online] Available at: [Link]

-

PubChem. 4-Hydroxy-6-methyl-2-phenylquinoline. [Online] Available at: [Link]

-

US EPA. Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl-. [Online] Available at: [Link]

-

PubChem. 6-Methoxy-2-phenyl-4-quinolone. [Online] Available at: [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Online] Available at: [Link]

-

MDPI. Promising Phytoconstituents in Antiangiogenesis Drug Development. [Online] Available at: [Link]

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Online] Available at: [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Online] Available at: [Link]

- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

-

OMLC. 4',6-Diamidino-2-phenylindole, [DAPI]. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 17282-70-1: 6-methoxy-2-phenylquinolin-4(1H)-one [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5 [matrix-fine-chemicals.com]

- 12. 4,6-DIMETHOXY-2-PHENYL-QUINOLINE [m.chemicalbook.com]

Pharmacological Potential of 4,6-Dimethoxy-2-phenylquinoline Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, historically anchoring treatments ranging from malaria to bacterial infections. Among its functionalized variants, 4,6-Dimethoxy-2-phenylquinoline (CAS 22680-65-5) and its derivatives represent a highly specialized class of compounds with profound pharmacological potential. By integrating a 2-phenyl moiety with electron-donating methoxy groups at the 4 and 6 positions, this molecular architecture achieves optimal lipophilicity, enhanced target-binding affinity, and metabolic stability.

This technical whitepaper provides an in-depth analysis of the pharmacological applications of 4,6-dimethoxy-2-phenylquinoline derivatives, detailing their mechanisms of action in oncology, infectious diseases, and inflammatory pathways, alongside self-validating experimental protocols for drug development professionals.

Molecular Architecture & Pharmacophore Rationale

The pharmacological versatility of 4,6-dimethoxy-2-phenylquinoline derivatives stems from precise stereoelectronic tuning:

-

The 2-Phenyl Ring: Enhances the overall lipophilicity (cLogP) of the molecule, facilitating cellular membrane permeation and enabling π−π stacking interactions with aromatic amino acid residues in target binding pockets (e.g., the transmembrane domains of efflux pumps)[1].

-

4,6-Dimethoxy Substitutions: The methoxy groups act as strong electron-donating groups via resonance, increasing the electron density of the quinoline core. This alters the pKa of the quinoline nitrogen, optimizing its protonation state in physiological environments. Furthermore, the oxygen atoms serve as critical hydrogen-bond acceptors, which is vital for binding to specific kinase hinge regions and overcoming multidrug resistance (MDR)[2].

Anticancer Potential & Multidrug Resistance (MDR) Reversal

One of the most significant barriers in oncology is the overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that expels chemotherapeutic agents from cancer cells. Methoxy-substituted 2-phenylquinolines have demonstrated potent P-gp inhibitory activity, restoring the sensitivity of multidrug-resistant cancer cell lines (such as EPG85-257RDB gastric carcinoma cells) to standard therapies[2].

Furthermore, these derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), suppressing tumor proliferation and inducing apoptosis in colorectal and cervical carcinoma models[3].

Mechanism of Action: P-gp Inhibition Pathway

Caption: Mechanism of P-gp inhibition by 4,6-dimethoxy-2-phenylquinoline derivatives leading to apoptosis.

Experimental Protocol 1: P-gp Efflux Inhibition & Cytotoxicity Assay

This protocol is a self-validating system: it utilizes Rhodamine 123 (Rh123), a known fluorescent P-gp substrate, alongside Verapamil as a positive control to ensure assay integrity.

-

Cell Seeding: Seed P-gp-positive multidrug-resistant cells (e.g., EPG85-257RDB) in 96-well plates at 5×103 cells/well. Causality: Seeding at this density ensures cells remain in the exponential growth phase, maintaining active membrane transport mechanisms required for accurate efflux evaluation.

-

Compound Pre-incubation: Treat cells with varying concentrations (0.1 - 50 µM) of the 4,6-dimethoxy-2-phenylquinoline derivative for 2 hours at 37°C. Causality: Pre-incubation allows the lipophilic quinoline to partition into the lipid bilayer and bind the P-gp allosteric sites before the introduction of the fluorescent substrate.

-

Substrate Addition: Add 5 µM Rhodamine 123 to each well and incubate for exactly 60 minutes. Include Verapamil (10 µM) wells as a positive control.

-

Washing & Lysis: Wash cells three times with ice-cold PBS to halt efflux and remove extracellular Rh123. Lyse cells using 0.1% Triton X-100.

-

Quantification: Measure intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm). Validation: An increase in fluorescence relative to the negative control confirms P-gp inhibition, validated by a corresponding spike in the Verapamil control.

Antimicrobial & Antimalarial Efficacy

The quinoline scaffold is the cornerstone of antimalarial therapy. Modern screening has identified 2-phenylquinoline-4-carboxamides and methoxy derivatives as potent, multistage antimalarials against Plasmodium falciparum (including chloroquine-resistant strains)[4].

Additionally, 4,6-dimethoxy-2-(piperazin-1-ylmethyl)quinoline hybrids have shown exceptional antitubercular activity against Mycobacterium tuberculosis (MTB). The dimethoxy substitutions are critical here; they present steric hindrance that protects the core from rapid oxidative metabolism by bacterial cytochrome P450 enzymes, significantly lowering the Minimum Inhibitory Concentration (MIC) to as low as 0.07 µM[5].

Experimental Protocol 2: High-Throughput P. falciparum Blood-Stage Survival Assay

-

Parasite Synchronization: Synchronize P. falciparum 3D7 cultures to the ring stage using 5% D-sorbitol. Causality: Synchronization ensures uniform drug exposure across a specific life cycle stage, eliminating data skew caused by varying stage-dependent metabolic rates.

-

Compound Exposure: Dispense the quinoline derivatives into 384-well plates to achieve final concentrations ranging from 1 nM to 10 µM. Add synchronized parasite culture (1% parasitemia, 2% hematocrit) and incubate for 72 hours at 37°C in a hypoxic environment (5% O2 , 5% CO2 ).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I dye. Causality: SYBR Green I selectively intercalates into double-stranded DNA. Since mature human red blood cells lack a nucleus, the fluorescence signal is strictly proportional to parasitic DNA replication, creating a highly specific, low-background readout.

-

Readout: Measure fluorescence to calculate the EC50 values using non-linear regression analysis.

Caption: Step-by-step workflow for the phenotypic blood-stage survival assay of P. falciparum.

Anti-inflammatory & Antiviral Applications

Beyond oncology and infectious diseases, 2-phenylquinoline derivatives exhibit broad-spectrum antiviral and anti-inflammatory properties.

-

Antiplatelet/Anti-inflammatory: 4-alkoxy and 4,6-dimethoxy-2-phenylquinolines have been synthesized as potent antiplatelet agents. They function by inhibiting cyclooxygenase (COX) or thromboxane synthetase, with some derivatives showing an IC50 of 0.08 µM—making them significantly more active than standard NSAIDs like indomethacin[6].

-

Antiviral (SARS-CoV-2): Recent phenotypic screening has identified 2-phenylquinolines as potent inhibitors of SARS-CoV-2 replication. The presence of methoxy groups on the quinoline nucleus and specific side chains at C-4 allows for the tuning of antiviral activity while minimizing host cell cytotoxicity[7].

Quantitative Data Summary

The table below synthesizes the pharmacological metrics of key 2-phenylquinoline and methoxy-quinoline derivatives across various therapeutic targets.

| Compound Class / Derivative | Primary Target / Application | Potency Metric ( IC50 / EC50 / MIC) | Key Structural Feature |

| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | P-gp Inhibition (MDR Reversal) | 1.3 to 2.1-fold stronger than Verapamil | 6-methoxy group enhances transmembrane binding[2] |

| 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)quinoline | M. tuberculosis (DprE1 / ATP Synthase) | MIC = 0.07 µM | 4,6-dimethoxy prevents rapid metabolic clearance[5] |

| 5-Ethyl-4-methoxy-2-phenylquinoline | Antiplatelet (COX / Thromboxane synthetase) | IC50 = 0.08 µM | 4-methoxy group optimizes target hinge-region fit[6] |

| 2-Phenylquinoline-4-carboxamides | P. falciparum (Blood Stage) | EC50 = 0.15 µM | 2-phenyl ring drives lipophilicity (cLogP ~2.9)[4] |

| 2-Phenylquinoline analogs | SARS-CoV-2 Replication | EC50 = 6.0 µM | Methoxy tuning reduces cytotoxicity ( CC50 > 100 µM)[7] |

Conclusion

The 4,6-dimethoxy-2-phenylquinoline scaffold is a masterclass in rational drug design. By leveraging the electron-donating properties of methoxy groups and the lipophilic bulk of a 2-phenyl substituent, researchers can develop highly targeted therapies capable of overcoming multidrug resistance in cancer, evading metabolic clearance in infectious diseases, and modulating inflammatory pathways. Future drug development should focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives to transition them from in vitro success to clinical viability.

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08362H [pubs.rsc.org]

- 6. Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 2-Phenylquinoline Alkaloids and Analogs

Executive Summary

The 2-phenylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a quinoline core substituted with a phenyl group at the C2 position. Originally isolated from the Rutaceae plant family (e.g., Galipea longiflora), these alkaloids—including chimanine derivatives and 4-methoxy-2-phenylquinoline—have demonstrated profound multi-target biological activities[1]. For drug development professionals, the 2-phenylquinoline class offers a highly tunable platform for designing antileishmanial, antimalarial, and anticancer therapeutics. This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (QSAR), and advanced synthetic workflows required to engineer next-generation 2-phenylquinoline analogs.

Mechanistic Pharmacology: Multi-Target Disruption

The therapeutic efficacy of 2-phenylquinoline analogs, particularly in parasitology, stems from their ability to simultaneously disrupt multiple critical cellular pathways, thereby minimizing the rapid onset of drug resistance[2].

In Leishmania species, the mechanism of action is distinctly plurifactorial. 2-phenylquinoline and its optimized synthetic derivatives actively collapse the mitochondrial electrochemical potential ( ΔΨm ), leading to a catastrophic failure of parasite bioenergetics[1][3]. Concurrently, these compounds induce the alkalinization of acidocalcisomes—acidic organelles crucial for calcium homeostasis and osmoregulation[3]. Furthermore, metabolic profiling of treated promastigotes reveals a marked accumulation of squalene and a depletion of 5-dehydroepisterol, confirming the targeted inhibition of the ergosterol biosynthesis pathway[1][3].

Multi-target antileishmanial mechanism of 2-phenylquinoline alkaloids.

In oncology, specific 4-anilino-2-phenylquinoline derivatives act as potent antiproliferative agents by intercalating DNA and inhibiting topoisomerase enzymes, with activity heavily dictated by the electronic nature and position of substituents on the quinoline core[4].

Quantitative Structure-Activity Relationships (QSAR)

The biological activity of 2-phenylquinolines is highly sensitive to steric and electronic modifications. Table 1 summarizes key quantitative data that drive lead optimization.

Table 1: Pharmacological and Synthetic Data for 2-Phenylquinoline Analogs

| Compound / Derivative | Target / Assay | Quantitative Data | Ref |

| 2-n-propylquinoline (Natural) | L. donovani (Promastigotes) | IC 50 ≈ 100 - 250 µM | [1] |

| Optimized 2-Substituted Quinoline | L. donovani (In vitro) | IC 50 = 0.2 µM (SI = 187) | [1] |

| 4-anilino-6-methoxy-2-phenylquinoline | Cancer Antiproliferative Assay | IC 50 = 3.89 µM | [4] |

| 4-anilino-8-methoxy-2-phenylquinoline | Cancer Antiproliferative Assay | IC 50 = 10.47 µM | [4] |

| 4-anilino-8-hydroxy-2-phenylquinoline | Cancer Antiproliferative Assay | IC 50 = 14.45 µM | [4] |

| 2-Phenylquinoline-4-carboxamides | Chemical Synthesis Yield | 65% - 74% Yield | [5] |

Insight: The data indicates that methoxy substitution at the C6 position of the quinoline ring is significantly more favorable for antiproliferative activity than substitution at the C8 position[4]. For antileishmanial activity, optimizing the lipophilicity of the C2 side chain drastically improves the Selectivity Index (SI)[1].

Synthetic Methodologies and Experimental Workflows

To engineer these analogs, synthetic chemists rely on robust, self-validating protocols. Below are two highly efficient methodologies for constructing functionalized 2-phenylquinoline scaffolds.

Protocol A: Domino Nitro Reduction-Friedländer Heterocyclization

This method avoids the isolation of unstable 2-aminobenzaldehydes by generating them in situ[6].

Causality & Logic: Iron powder in glacial acetic acid serves a dual mechanistic purpose. It acts as the reducing agent to convert the nitro group to an amine, while the acidic medium simultaneously catalyzes the subsequent Knoevenagel condensation and Friedländer cyclization. By trapping the highly reactive 2-aminobenzaldehyde immediately with an active methylene compound, polymerization and degradation pathways are entirely circumvented[6].

Step-by-Step Methodology:

-

Preparation: Under a nitrogen atmosphere, dissolve substituted 2-nitrobenzaldehyde (1.0 eq) and phenylacetonitrile (2.0-3.0 eq) in glacial acetic acid within a round-bottom flask[6].

-

Activation: Heat the stirred mixture to 95–110 °C for 15 minutes to ensure complete homogenization and thermal activation of the electrophile[6].

-

In Situ Reduction: Add iron powder (<100 mesh, 4.0 eq) in small portions to control the exothermic reduction.

-

Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the yellow 2-nitrobenzaldehyde spot (typically 3-4 hours) validates that the reduction-condensation cascade is complete[6].

-

Workup: Cool to room temperature and filter through a Celite pad to remove excess iron and iron salts. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with saturated NaHCO 3 (to neutralize AcOH) and brine. Dry over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel chromatography[6].

Domino nitro reduction-Friedländer heterocyclization workflow.

Protocol B: Direct Synthesis of 2-Phenylquinoline-4-carboxamides

2-Phenylquinoline-4-carboxamides are potent antagonists for human neurokinin-3 receptors and serve as excellent precursors for further derivatization (e.g., 1,2,4-triazole conjugates)[5][7].

Causality & Logic: Utilizing 3-substituted-3-hydroxyindolin-2-ones as starting materials in the presence of excess ammonium acetate drives a ring-opening/recyclization cascade. Ammonium acetate acts as a bifunctional reagent: it provides the necessary nitrogen atom for the new quinoline core and slightly buffers the reaction to facilitate the thermodynamic rearrangement of the indolinone into the stable quinoline-4-carboxamide[5].

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3-substituted-3-hydroxyindolin-2-one (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add an excess of ammonium acetate to the suspension.

-

Cyclization: Reflux the mixture for 6-10 hours. The thermal energy drives the cleavage of the indolinone C-N bond and subsequent condensation[5].

-

Self-Validation (Precipitation): Upon completion (verified by TLC), cool the reaction mixture to room temperature. The thermodynamic stability and lower solubility of the resulting 2-phenylquinoline-4-carboxamide cause it to spontaneously precipitate from the ethanolic solution, serving as an inherent self-purification step[5].

-

Isolation: Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product (typical yields 65-74%)[5].

References

- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates Source: PMC - NIH / MDPI URL

- A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives Source: Benchchem URL

- Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 Source: Taylor & Francis URL

- An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones Source: SciSpace URL

- Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

- Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates Source: MDPI URL

Sources

- 1. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Biological activity of 4,6-dimethoxy substituted quinolines

An In-Depth Technical Guide to the Biological Activity of 4,6-Dimethoxy Substituted Quinolines

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] The strategic introduction of methoxy groups onto this heterocyclic system significantly influences the molecule's physicochemical properties, modulating its lipophilicity, electronic distribution, and capacity for hydrogen bonding, thereby fine-tuning its interaction with biological targets. This guide focuses specifically on 4,6-dimethoxy substituted quinolines and their closely related dimethoxy analogs, which have emerged as a promising class of compounds in drug discovery. We will explore the key biological activities associated with this scaffold, including its potent anticancer, antimicrobial, and anti-inflammatory properties. This document provides an in-depth analysis of the mechanisms of action, summaries of quantitative biological data, detailed experimental protocols for evaluation, and insights into the structure-activity relationships that govern the efficacy of these compounds.

The Quinoline Scaffold: A Foundation for Drug Discovery

The Quinoline Core: A Privileged Structure

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with significant therapeutic value.[3] Its derivatives have been successfully developed as antimalarial (e.g., chloroquine), antibacterial, and notably, anticancer agents.[3][4] The versatility of the quinoline ring allows it to interact with a diverse array of biological targets, including enzymes and receptors, making it a highly attractive scaffold for the design of novel therapeutics.[1][4]

The Influence of Methoxy Substitutions

The addition of methoxy (-OCH₃) groups to the quinoline core, particularly at the 4- and 6-positions, is a key strategy for modulating biological activity. These electron-donating groups can alter the molecule's polarity and ability to form hydrogen bonds, which are critical for target binding and pharmacokinetic profiles. For instance, the dimethoxy substitution pattern is a feature in several potent inhibitors of receptor tyrosine kinases, where these groups can form crucial interactions within the ATP-binding pocket of the enzyme.[5][6]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of dimethoxy-substituted quinolines have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][2][7]

Key Anticancer Mechanisms

-

Inhibition of Tyrosine Kinases: Many dimethoxyquinoline derivatives function as ATP-competitive inhibitors of key tyrosine kinases that are often dysregulated in cancer.[2] Critical targets include the c-Met receptor, involved in tumor invasion and metastasis, and the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis.[1][2][5] By blocking these signaling pathways, these compounds can halt tumor growth, proliferation, and the formation of new blood vessels.[2]

-

Topoisomerase I Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of Topoisomerase I (TOP1).[7][8] TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[7] Inhibitors stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, cancer cell death.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4] Dimethoxy-quinoline derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins, such as decreasing the level of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic p53 and Bax.[9] Furthermore, they can cause cell cycle arrest, for example at the G2/M phase, by down-modulating proteins like cyclin B1 and cdk1.[9]

Caption: Inhibition of c-Met/VEGFR signaling by quinoline derivatives.

Data Summary: In Vitro Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Potency (GI₅₀/IC₅₀) | Reference |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | NCI-60 Panel (e.g., Melanoma, Colon) | 0.116 - 6.77 µM | [7] |

| 6,7-Dimethoxy-4-anilinoquinolines | A549 (Lung), MCF-7 (Breast), MKN-45 (Gastric) | IC₅₀ for c-Met: 0.030 µM | [5] |

| Quinoline-5-sulfonamides | C-32 (Melanoma), MDA-MB-231 (Breast) | IC₅₀: 1.3 - 50.1 µM | [10] |

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of novel quinoline derivatives typically follows a tiered approach, from initial cytotoxicity screening to detailed mechanistic studies.[11]

Caption: High-level workflow for anticancer drug testing.

Scientific Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It relies on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[11]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

-

Scientific Rationale: Dysregulation of the cell cycle is a hallmark of cancer. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4][11] An accumulation of cells in a specific phase indicates cell cycle arrest.[4]

-

Materials:

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline derivative for 24-48 hours.[4]

-

Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the cell population in each phase.[4]

-

Antimicrobial Properties

Quinoline derivatives have a long history as antimicrobial agents, and dimethoxy-substituted analogs continue to show promise in this area.[3][12] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[13][14]

Mechanism of Action

A primary mechanism of antimicrobial action for many quinolines is the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV.[12][13] These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, the compounds prevent the bacterial cell from dividing and lead to cell death.

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Data Summary: In Vitro Antimicrobial Activity

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[12]

| Compound Class | Microorganism(s) | Potency (MIC) | Reference |

| Quinoline-thiazole hybrids | Candida albicans | 1.95 µg/mL | [12] |

| Oxazino quinoline hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 µg/mL | [13] |

| Substituted quinolines | Bacillus cereus, Staphylococcus, E. coli | 3.12 - 50 µg/mL | [14] |

Experimental Protocols for Antimicrobial Evaluation

Scientific Rationale: This is a quantitative method to determine the MIC of a compound in a liquid medium. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well plate format, allowing for efficient screening.[12]

-

Materials:

-

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well (except the sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Anti-inflammatory Effects

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[15][16] Quinoline derivatives have shown significant promise as anti-inflammatory agents by modulating the production of key inflammatory mediators.[15][17]

Mechanism of Action

The anti-inflammatory effects of dimethoxy-substituted compounds often involve the suppression of the NF-κB signaling pathway.[18] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19] These enzymes produce nitric oxide (NO) and prostaglandins, respectively. Quinoline derivatives can inhibit this cascade, leading to a significant reduction in the production of NO and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19][20]

Caption: Inhibition of the NF-κB inflammatory pathway.

Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class | Assay | Potency (IC₅₀) | Reference |

| Pyrazolo[4,3-c]quinolines | LPS-induced NO production in RAW 264.7 cells | Submicromolar range | [19] |

| Thiazolidinedione-quinolines | IFN-γ and TNF-α reduction | Dose-dependent decrease | [16][17] |

| 4',6'-Dimethoxychalcone | IL-6, IL-1β, TNF-α production | ~83-91% inhibition at 20µM | [21] |

Experimental Protocols for Anti-inflammatory Evaluation

Scientific Rationale: This assay quantifies nitrite (a stable product of NO) in cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration. It is a standard method to assess the inhibition of iNOS activity in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[18][19]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Test quinoline derivatives.

-

Griess Reagent (Part A: sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard curve.

-

-

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[18]

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes. Then add 50 µL of Part B and incubate for another 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm. Quantify the nitrite concentration using the sodium nitrite standard curve.

-

Conclusion and Future Perspectives

The 4,6-dimethoxy substituted quinoline scaffold and its related analogs represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in modern drug discovery. The established synthetic routes and the scaffold's amenability to chemical modification make it an attractive starting point for the development of new, more selective, and potent therapeutics.[1][22] Future research should focus on optimizing the structure-activity relationships to enhance target specificity and improve pharmacokinetic profiles, with the ultimate goal of translating these promising compounds into clinical candidates.

References

- Benchchem. Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.

- Benchchem. Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.

- Benchchem. Investigating the antibacterial and antifungal activity of quinoline derivatives.

-

El-Gamal, M.I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

de Farias, I.V.M., et al. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. [Online] Available at: [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Online] Available at: [Link]

-

Patel, D.R., et al. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Online] Available at: [Link]

-

Ahmad, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Online] Available at: [Link]

-

Ghate, N.B., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. ACS Publications. [Online] Available at: [Link]

-

de Farias, I.V.M., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. [Online] Available at: [Link]

-

Ali, A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Online] Available at: [Link]

- Benchchem. biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.

-

Parveen, H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Online] Available at: [Link]

-

Al-Ostath, O.A., et al. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers. [Online] Available at: [Link]

-

El-Gamal, M.I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Online] Available at: [Link]

-

Sridhar, A. & Reddy, C.V. (2015). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. [Online] Available at: [Link]

-

Lee, Y.R., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. [Online] Available at: [Link]

-

Glock, G.E., et al. The antibacterial action of 4:6-dimethoxytoluquinone and its fate in the animal body. NIH. [Online] Available at: [Link]

-

National Library of Medicine. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Online] Available at: [Link]

- Benchchem. Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives.

-

Liu, C.H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Online] Available at: [Link]

-

He, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Online] Available at: [Link]

-

Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Online] Available at: [Link]

- Benchchem. The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide.

-

Kim, M., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. [Online] Available at: [Link]

-

Kim, M., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. PubMed. [Online] Available at: [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

Le, T.M.D., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. [Online] Available at: [Link]

- Benchchem. The Structure-Activity Relationship of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs: A Technical Guide for Drug Discovery Professio.

-

Phromnoi, K., et al. (2020). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. PubMed. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ijirt.org [ijirt.org]

- 16. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production | MDPI [mdpi.com]

- 20. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4,6-Dimethoxy-2-phenylquinoline for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of 4,6-Dimethoxy-2-phenylquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, established synthesis strategies, analytical characterization methods, and explores its potential biological significance based on the activities of structurally related compounds.

Core Molecular Attributes

4,6-Dimethoxy-2-phenylquinoline is a substituted quinoline with the molecular formula C₁₇H₁₅NO₂. Its core structure consists of a phenyl group at the 2-position and two methoxy groups at the 4- and 6-positions of the quinoline ring.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | [1] |

| Molecular Weight | 265.312 g/mol | [1] |

| CAS Number | 22680-65-5 | [1][2] |

| IUPAC Name | 4,6-dimethoxy-2-phenylquinoline | [1] |

| SMILES | COC1=CC=C2N=C(C=C(OC)C2=C1)C1=CC=CC=C1 | [1] |

| InChIKey | FOPOJTZHLOWKRN-UHFFFAOYSA-N | [1] |

Synthesis Methodologies for the Quinoline Scaffold

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of a specific method often depends on the desired substitution pattern and the availability of starting materials. For 4,6-Dimethoxy-2-phenylquinoline, a retrosynthetic analysis suggests that a Friedländer or a Combes synthesis could be a viable approach.

The Friedländer Synthesis

The Friedländer synthesis offers a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be catalyzed by either acids or bases.[4][5]

Causality Behind Experimental Choices: The selection of a 2-amino-5-methoxybenzaldehyde and a phenyl-substituted carbonyl compound would be the logical starting point. The methoxy group on the aniline precursor directs the cyclization to form the desired 6-methoxyquinoline. The choice of catalyst and reaction conditions (e.g., temperature, solvent) would be critical to optimize the yield and minimize side-product formation.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7] For the synthesis of 4,6-Dimethoxy-2-phenylquinoline, 4-methoxyaniline could be reacted with a phenyl-substituted β-diketone in the presence of a strong acid catalyst like sulfuric acid.

Causality Behind Experimental Choices: The regioselectivity of the cyclization is a key consideration in the Combes synthesis. The nature and position of substituents on both the aniline and the β-diketone influence the final product. The use of 4-methoxyaniline ensures the presence of the 6-methoxy group in the final quinoline product.

Other Relevant Synthetic Strategies

Other classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses.[8][9][10] Each of these methods has its own scope and limitations regarding the achievable substitution patterns.

Experimental Workflow: General Quinoline Synthesis

Caption: A generalized workflow for the synthesis of substituted quinolines, highlighting the key stages from starting materials to the purified product.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and structure of synthesized 4,6-Dimethoxy-2-phenylquinoline.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[11] While specific spectra for 4,6-Dimethoxy-2-phenylquinoline were not found, one would expect characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as singlets for the two methoxy groups. 2D NMR techniques like COSY and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoline ring, as well as C-O stretching for the methoxy groups.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[13] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for the analysis of quinoline derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity assessment and structural confirmation, provided the compound is sufficiently volatile and thermally stable.

Experimental Protocol: Standard ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 4,6-Dimethoxy-2-phenylquinoline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of the molecule.

Potential Biological and Pharmacological Significance

The 2-phenylquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.[2] While specific biological data for 4,6-Dimethoxy-2-phenylquinoline is limited in the public domain, the activities of related derivatives provide valuable insights into its potential applications.

Anticancer Activity

Numerous 2-phenylquinoline derivatives have demonstrated potent anticancer activity.[6][14] The mechanisms of action are diverse and can include the inhibition of enzymes like topoisomerase I, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[6][8] The presence of methoxy groups on the quinoline ring has been shown to influence the cytotoxic and antiproliferative activities of related compounds.[6][15]

Antimicrobial Activity

The quinoline core is historically significant in the development of antimicrobial agents. Derivatives of 2-phenylquinoline have been reported to exhibit activity against a range of bacteria and fungi.[16] The nature and position of substituents on both the quinoline and phenyl rings are critical for antimicrobial potency.

Anti-inflammatory Activity

Certain 2-phenylquinoline derivatives have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit key inflammatory mediators, suggesting their potential as leads for the development of new anti-inflammatory drugs.

Signaling Pathway: Hypothetical Target for Anticancer Activity

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for 4,6-Dimethoxy-2-phenylquinoline, involving the inhibition of a key cellular target.

Safety and Handling

As with any chemical compound, 4,6-Dimethoxy-2-phenylquinoline should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,6-Dimethoxy-2-phenylquinoline represents a molecule of significant interest within the broader class of 2-phenylquinolines. While specific physicochemical and biological data are not extensively available, established synthetic routes and analytical techniques provide a clear path for its preparation and characterization. The known pharmacological activities of related compounds suggest that 4,6-Dimethoxy-2-phenylquinoline holds potential for further investigation in various therapeutic areas, particularly in oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support future research endeavors into this promising compound.

References

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

J&K Scientific LLC. Friedländer Synthesis. Available from: [Link]

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

Molecules. Combes synthesis of quinolines. Available from: [Link]

-

Molecules. Friedlander quinoline synthesis. Available from: [Link]

-

BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline | 22680-65-5. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

-

Bentham Science. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Available from: [Link]

-

Matrix Fine Chemicals. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5. Available from: [Link]

-

J&K Scientific LLC. Friedländer Synthesis. Available from: [Link]

-

Allied Academies. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Available from: [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

Allied Business Academies. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

Skraup reaction. Available from: [Link]

-

Slideshare. Doebner-Miller reaction and applications | PPTX. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Available from: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

PubMed. Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Available from: [Link]

-

PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

-

Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available from: [Link]

-

MDPI. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]

-

ResearchGate. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

Sources

- 1. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5 [matrix-fine-chemicals.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. agrochemx.com [agrochemx.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. tsijournals.com [tsijournals.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orientjchem.org [orientjchem.org]

- 16. semanticscholar.org [semanticscholar.org]

The Evolution and Engineering of Phenylquinoline-Based Antimalarials

Executive Summary

The quinoline scaffold represents one of the most historically significant and chemically versatile pharmacophores in infectious disease therapeutics. From the isolation of quinine from Cinchona bark to the mass deployment of chloroquine (CQ), quinoline derivatives have been the cornerstone of antimalarial chemotherapy[1]. However, the rapid emergence of multidrug-resistant Plasmodium falciparum has necessitated the exploration of novel chemical spaces. Phenylquinolines—encompassing 2-phenyl, 3-phenyl, and 4-phenyl substituted derivatives—have emerged as highly potent candidates capable of circumventing established resistance mechanisms while maintaining the core hemozoin-inhibiting efficacy of their predecessors[2][3].

This technical guide synthesizes the historical discovery, structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols essential for the modern development of phenylquinoline-based antimalarials.

Historical Context and Discovery

The Quinoline Legacy

The history of antimalarials is inextricably linked to the quinoline nucleus. Quinine, isolated in 1820, served as the primary treatment for malaria for over a century[1]. During World War II, supply chain disruptions catalyzed the development of synthetic 4-aminoquinolines, culminating in the discovery of chloroquine[4]. Chloroquine was highly efficacious, inexpensive, and well-tolerated, but its widespread use led to the selection of resistant P. falciparum strains, driven primarily by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)[2].

The Shift to Phenylquinolines

To overcome PfCRT-mediated efflux, medicinal chemists began modifying the quinoline ring. The discovery of phenylquinolines arose from two distinct pathways:

-

Natural Product Isolation: In the 1990s, researchers isolated several 2-substituted quinoline alkaloids, including 2-phenylquinoline and 4-methoxy-2-phenylquinoline, from the bark of Galipea longiflora, a plant used in traditional Bolivian medicine to treat recurrent fevers[1][5]. These compounds demonstrated significant in vitro and in vivo antiprotozoal activity.

-

Rational Drug Design: Synthetic efforts focused on adding bulky, lipophilic aromatic groups to the quinoline core. For instance, the re-evaluation of Sontochin (3-methyl-chloroquine) led to the synthesis of 3-phenyl-chloroquine derivatives, which exhibited superior activity against multidrug-resistant strains by preventing the drug from fitting into the mutated PfCRT efflux channel[2]. Similarly, 4-phenylquinoline and 4-anilinoquinoline derivatives have been optimized to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[6].

Mechanism of Action: Hemozoin Inhibition

The primary mechanism of action for phenylquinoline antimalarials mirrors that of classical 4-aminoquinolines, though their unique structural topology alters their accumulation dynamics.

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic digestive vacuole to acquire essential amino acids[7]. This process releases toxic free heme (ferriprotoporphyrin IX). To prevent oxidative stress and membrane lipid peroxidation, the parasite crystallizes free heme into an inert polymer known as hemozoin (β-hematin)[3][7].

Phenylquinolines, being weak bases, readily diffuse across the parasite's membranes and become protonated in the acidic environment of the digestive vacuole, leading to ion-trapping[7]. Once accumulated, the quinoline nitrogen and the phenyl ring engage in π-π stacking and coordinate covalent interactions with the free heme[3]. This complexation caps the growing hemozoin polymer, causing a lethal buildup of toxic free heme that ultimately destroys the parasite[3][7].

Mechanism of Action: Phenylquinolines disrupt hemozoin formation, inducing parasite death.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The positioning of the phenyl ring on the quinoline core drastically alters the physicochemical properties of the drug.

-

2-Phenylquinolines: Naturally occurring derivatives (e.g., 4-methoxy-2-phenylquinoline) show moderate baseline activity but serve as excellent scaffolds for further functionalization to improve aqueous solubility[1][5].

-

3-Phenylquinolines: The introduction of a lipophilic aromatic group at the C-3 position (e.g., 3-phenyl-chloroquine analogs) sterically hinders the molecule from being recognized by mutant PfCRT, restoring low-nanomolar efficacy against CQ-resistant strains (like W2 and K1)[2].

-

4-Phenylquinolines: Modifications at the C-4 position often focus on reducing overall lipophilicity and molecular weight to prevent off-target neurotoxicity—a known liability of highly lipophilic quinolinecarbinolamines like mefloquine[6][8].

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity of various quinoline and phenylquinoline derivatives against sensitive (3D7) and resistant (W2/K1) strains of P. falciparum.

| Compound Class | Specific Compound | Target Strain | IC₅₀ (nM) | Resistance Profile |

| Standard 4-AQ | Chloroquine (CQ) | 3D7 (Sensitive) | 8.6 - 20.0 | Baseline[7][9] |

| Standard 4-AQ | Chloroquine (CQ) | W2 (Resistant) | 60.0 - 382.0 | High Resistance[7][10] |

| 2-Phenylquinoline | 4-methoxy-2-phenylquinoline | P. vinckei (In vivo model) | ~100 - 250 µM* | Moderate Activity[1][5] |

| 3-Phenylquinoline | 3-phenyl-CQ derivative | W2 (Resistant) | < 20.0 | Overcomes PfCRT[2] |

| 4-Phenylquinoline | NEU-1953 (Lapatinib analog) | W2 (Resistant) | Submicromolar | Improved ADMET[6] |

| Novel 4-AQ | Compound 18 | W2 (Resistant) | 5.6 | Highly Potent[10] |

*Note: High micromolar values for natural 2-phenylquinolines are often attributed to poor aqueous solubility rather than poor target affinity[5].

Standardized Experimental Protocols

To ensure self-validating and reproducible results in drug discovery, the following protocols detail the critical assays used to evaluate phenylquinoline derivatives.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

Historically, parasite proliferation was measured using radioactive ³H-hypoxanthine incorporation[3][8]. Modern high-throughput screening utilizes SYBR Green I, a fluorescent dye that intercalates into parasitic DNA, bypassing the need for radioactive handling while providing a highly sensitive readout of parasite replication[7].

Step-by-Step Methodology:

-

Culture Preparation: Maintain P. falciparum cultures (e.g., 3D7 or W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Incubate at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂)[7].

-

Compound Dilution: Prepare serial dilutions of the synthesized phenylquinoline in DMSO. Transfer to a 96-well microtiter plate, ensuring the final DMSO concentration does not exceed 0.5% (to prevent solvent toxicity).

-

Incubation: Add the synchronized ring-stage parasite culture (0.3% parasitemia) to the compound plates. Incubate for 72 hours under standard culture conditions[7].

-

Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:10,000) to each well. Incubate in the dark for 1 hour at room temperature[7].

-

Quantification: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm[7].

-

Data Analysis: Plot fluorescence intensity against the log of the compound concentration. Calculate the IC₅₀ using non-linear regression analysis[7].

Workflow for In Vitro Antimalarial Drug Screening using SYBR Green I.

In Vitro β-Hematin Inhibitory Activity (BHIA) Assay

To validate that the synthesized phenylquinoline acts via hemozoin inhibition, a cell-free BHIA assay is employed[3].

Step-by-Step Methodology:

-

Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a stock solution.

-

Reaction Setup: In a 96-well plate, combine the hemin solution with varying concentrations of the phenylquinoline derivative.

-

Initiation of Crystallization: Add a sodium acetate buffer (pH 5.0) to simulate the acidic environment of the digestive vacuole, initiating the polymerization of hemin into β-hematin.

-

Incubation: Incubate the mixture at 37°C for 18–24 hours[3].

-

Solubilization of Unreacted Hemin: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant, wash the pellet with DMSO to remove unreacted hemin, and dissolve the remaining β-hematin pellet in 0.1 M NaOH[3].

-

Absorbance Reading: Measure the absorbance at 405 nm. A decrease in absorbance (compared to a drug-free control) indicates successful inhibition of hemozoin formation by the phenylquinoline[3].

Future Perspectives: Balancing Efficacy and Toxicity